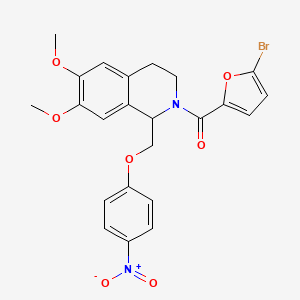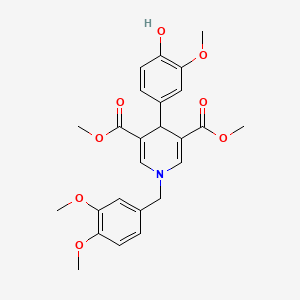![molecular formula C25H22ClN3O3 B11221719 (2Z)-N-(2-chlorophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11221719.png)
(2Z)-N-(2-chlorophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-N-(2-chlorophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic molecule with a unique structure that includes a pyrano[2,3-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-chlorophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrano[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenyl and ethylphenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Formation of the imino and carboxamide functionalities: These can be introduced through condensation reactions with appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-(2-chlorophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(2Z)-N-(2-chlorophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z)-N-(2-chlorophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
(2Z)-N-(2-chlorophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide: can be compared with other similar compounds, such as:
- (2Z)-N-(2-chlorophenyl)-2-[(4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- (2Z)-N-(2-bromophenyl)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
These compounds share similar core structures but differ in their substituents, which can lead to differences in their chemical and biological properties. The uniqueness of This compound lies in its specific combination of substituents, which may confer unique properties and applications.
Propriétés
Formule moléculaire |
C25H22ClN3O3 |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-2-(4-ethylphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3/c1-3-16-8-10-18(11-9-16)28-25-20(24(31)29-22-7-5-4-6-21(22)26)12-19-17(14-30)13-27-15(2)23(19)32-25/h4-13,30H,3,14H2,1-2H3,(H,29,31) |
Clé InChI |
IGTMYHISTMJJGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-benzylpiperazin-1-yl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221640.png)
![N-(4-methylbenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B11221642.png)

![(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide](/img/structure/B11221658.png)
![2-Isopropyl-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221664.png)

![4-[3-(4'-Pentylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11221673.png)
![2'-Cyclohexyl-1'-oxo-N-[2-(pyridin-2-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11221678.png)

![N-(2-furylmethyl)-2-({4-oxo-3-[(phenylacetyl)amino]-3,4-dihydroquinazolin-2-yl}thio)acetamide](/img/structure/B11221681.png)
![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221686.png)
![2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one](/img/structure/B11221687.png)
![1-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221689.png)
![2-Cyclopropyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221690.png)
